
5-amino-3-N-methylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-N-methylbenzene-1,3-dicarboxamide is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a methyl group attached to a benzene ring with two carboxamide groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-N-methylbenzene-1,3-dicarboxamide typically involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. The purification of the compound is achieved through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-N-methylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carboxamide groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted carboxamides. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
5-amino-3-N-methylbenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly in the development of drugs for various diseases.
Mechanism of Action
The mechanism of action of 5-amino-3-N-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-benzenedicarboxamide
- 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide
Uniqueness
5-amino-3-N-methylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position of the benzene ring differentiates it from other similar compounds, influencing its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-amino-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-12-9(14)6-2-5(8(11)13)3-7(10)4-6/h2-4H,10H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
BBRKIRBQZVJQFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


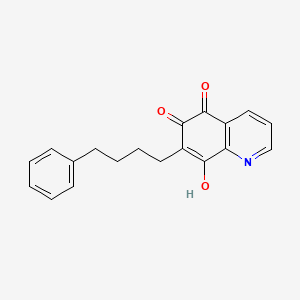
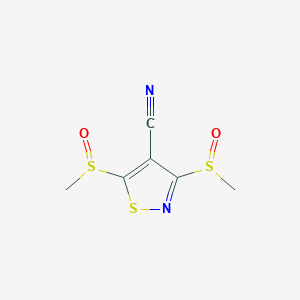
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
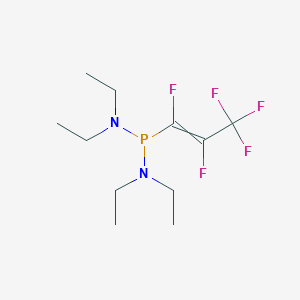

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
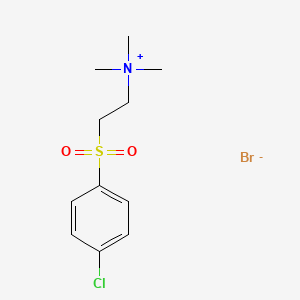
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
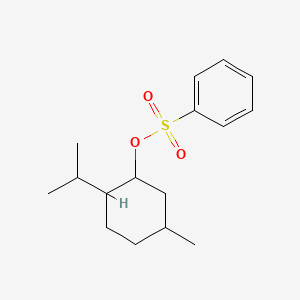

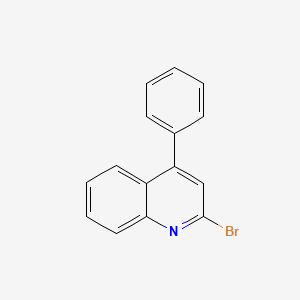

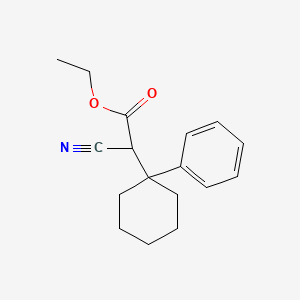
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
